4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one
Overview
Description
“4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1270657-25-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 3-amino-1-(3,5-dimethoxyphenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is 1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is a powder .Scientific Research Applications
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Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of phenoxy acetamide and its derivatives, which are potential therapeutic candidates .
- Method : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
- Results : The study focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .
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Organic Chemistry
- Application : The compound is involved in the condensation reaction with benzaldehydes, leading to the formation of stable hemiaminals and Schiff bases .
- Method : The reaction is carried out under neutral conditions and the products are investigated by IR, Raman, MS, 1H- and 13C-NMR spectra as well as by X-ray crystallography .
- Results : The effect of reaction conditions such as temperature, polarity of the solvents utilized, substrate concentration and the ortho and para benzaldehyde substituents on the yield of products was examined .
Safety And Hazards
properties
IUPAC Name |
4-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-4-9(5-11(6-10)17-2)14-7-8(13)3-12(14)15/h4-6,8H,3,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFXEKEMKUKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CC(CC2=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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